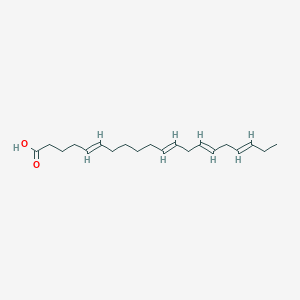
CID 6857651
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxidodioxidophosphate(.1-) is a phosphite ion, an inorganic radical anion and a monovalent inorganic anion.
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization (CID) in Cellular Studies
CID is extensively used in cellular biology to study various biological processes with high precision. Voss, Klewer, and Wu (2015) highlight its application in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015). Aonbangkhen et al. (2018) demonstrate the use of CID for reversible control of protein localization in living cells, especially in studying cell signaling networks (Aonbangkhen et al., 2018).
Gene Regulation and Editing
CID techniques have been developed for mammalian inducible gene regulation and gene editing. Ma et al. (2023) discuss the engineering of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for this purpose (Ma et al., 2023).
Technical Advances and Specificity
DeRose, Miyamoto, and Inoue (2013) focus on recent technical advances in CID, including improved specificity and the ability to manipulate multiple systems orthogonally in one cell (DeRose, Miyamoto, & Inoue, 2013).
Applications Beyond Traditional Techniques
CID is also used for applications beyond traditional cell biology techniques. For instance, Mallet et al. (2002) utilized CID for controlled activation of the apoptotic machinery in transgenic mice as a method to study the effects of the loss of specific cell types (Mallet et al., 2002).
Expanding the Scope of Chemically Inducible Gene Regulation
CID's versatility is further exemplified by its expansion into areas like gene regulation in human cells and mice. This is evidenced by Wu et al. (2020), who developed a chemically inducible trimerization system that enhances the types of manipulation in live cells for cell biology and synthetic biology applications (Wu et al., 2020).
Propiedades
Fórmula molecular |
HO3P- |
|---|---|
Peso molecular |
79.98 g/mol |
InChI |
InChI=1S/HO3P/c1-4(2)3/h1H/q-1 |
Clave InChI |
AWXVWTQBRAAURA-UHFFFAOYSA-N |
SMILES |
OP([O-])[O] |
SMILES canónico |
OP([O-])[O] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)

![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)







![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)
